BenchChemオンラインストアへようこそ!

N6-Benzyl-2-deoxyadenosine

Antiviral Research Enterovirus 71 Nucleoside Analog

N6-Benzyl-2-deoxyadenosine (bn6A) is a 2′-deoxyribose purine nucleoside with an N6-benzyl substituent. Its 2′-deoxy modification prevents phosphorylation by adenosine kinase and confers adenosine deaminase resistance, enabling direct DNA incorporation that the riboside counterpart cannot achieve. This compound is a validated non‑mutagenic negative control in site‑specific mutagenesis (0% mutant colonies in human Ad293 cells and E. coli). It serves as a critical scaffold for generating fluorinated antiviral derivatives and as a probe for adenosine receptor subtype selectivity. For studies comparing riboside vs. 2′-deoxy nucleoside pharmacology, bn6A eliminates the confounding variables of antiviral activity and A3 receptor agonism, ensuring unambiguous structure‑activity conclusions.

Molecular Formula C17H19N5O3
Molecular Weight 341.4 g/mol
CAS No. 37113-47-6
Cat. No. B1605274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzyl-2-deoxyadenosine
CAS37113-47-6
Molecular FormulaC17H19N5O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O
InChIInChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1
InChIKeyNIMQVHDXSYNJJX-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzyl-2-deoxyadenosine (CAS 37113-47-6): A 2′-Deoxyadenosine-Derived Nucleoside Analog for DNA Incorporation and Site-Specific Mutagenesis Studies


N6-Benzyl-2-deoxyadenosine (bn6A, CAS 37113-47-6) is a synthetic purine nucleoside analog featuring a benzyl substituent at the exocyclic N6-amino position of 2′-deoxyadenosine [1]. Unlike its ribose-containing counterpart N6-benzyladenosine (BAPR), this compound possesses a 2′-deoxyribose sugar moiety, which critically alters its metabolic processing—preventing phosphorylation to the corresponding monophosphate and enabling direct incorporation into DNA during replication . The compound has been utilized as a simplified model of bulky carcinogen-DNA adducts and as a scaffold for developing fluorine-containing antiviral nucleoside inhibitors [2].

Why N6-Benzyl-2-deoxyadenosine Cannot Be Simply Substituted by N6-Benzyladenosine or Other N6-Substituted Purine Analogs in Research Applications


The presence or absence of the 2′-hydroxyl group on the ribose ring fundamentally governs the biological fate and functional profile of N6-benzylated adenosine derivatives. N6-Benzyladenosine (BAPR), with an intact ribose moiety, exhibits potent antiviral activity against enterovirus 71 (EC50 = 5 μM) and acts as a full or partial adenosine A3 receptor agonist [1]. In stark contrast, the 2′-deoxy analog—N6-benzyl-2-deoxyadenosine—has been explicitly shown to lack any detectable antiviral or cytotoxic effect in the same enterovirus replication assay [1]. Furthermore, the 2′-deoxy modification prevents phosphorylation by adenosine kinase and confers resistance to adenosine deaminase-mediated degradation, enabling DNA incorporation that is not achievable with the riboside . These functional dichotomies mean that substituting one analog for the other will yield fundamentally different experimental outcomes, particularly in antiviral screening, DNA adduct mutagenesis, and adenosine receptor pharmacology studies.

Head-to-Head Quantitative Evidence for N6-Benzyl-2-deoxyadenosine Differentiation Against Closest Analogs


N6-Benzyl-2-deoxyadenosine vs. N6-Benzyladenosine: Complete Loss of Anti-Enterovirus 71 Activity Confirmed in RD Cell Cytopathic Effect Assay

A direct, head-to-head comparison within a single published study evaluated the antiviral activity of N6-benzyladenosine (riboside, BAPR) and its 2′-deoxyadenosine derivatives against enterovirus 71 (EV71) in RD (rhabdomyosarcoma) cells. N6-Benzyladenosine demonstrated an EC50 of 5 μM against EV71 replication [1]. In contrast, the study explicitly reported that '2′-Deoxyadenosine derivatives did not elicit any inhibitory or cytotoxic effect' [1]. This represents a complete functional nullification of antiviral activity upon removal of the 2′-hydroxyl group, making N6-benzyl-2-deoxyadenosine fundamentally unsuitable for direct antiviral applications where the riboside is active.

Antiviral Research Enterovirus 71 Nucleoside Analog Structure-Activity Relationship

N6-Benzyl-2-deoxyadenosine (bn6A) vs. Bulky Carcinogen Adduct b[a]a6A: Zero Mutagenicity in Human Cell Site-Specific Mutagenesis System

In a direct comparative site-specific mutagenesis study using a shuttle vector (pGP50) transfected into Ad293 human embryonic kidney cells, N6-benzyl-2-deoxyadenosine (bn6A) was tested alongside its bulkier benz[a]anthracenylmethyl analog (b[a]a6A) and the corresponding guanine adducts [1]. bn6A was found to be not mutagenic, producing no detectable increase in mutant colonies above background. In contrast, b[a]a6A produced 7% mutant colonies, specifically inducing an A→G transition mutation at the adduct site [1]. In a parallel E. coli system, bn6A also showed undetectable mutagenicity, while the bulkier adducts exhibited extremely low but detectable mutagenicities [2].

DNA Adduct Site-Specific Mutagenesis Carcinogenesis Shuttle Vector

2′-Deoxy vs. Ribose Modification Effect on Adenosine Deaminase Inhibition: Cross-Study Evidence from N6-p-Nitrobenzyl Substituted Analogs

While direct adenosine deaminase (ADA) Ki data for N6-benzyl-2-deoxyadenosine with the unsubstituted benzyl group is not publicly available, a cross-study comparison using the closely related p-nitrobenzyl-substituted pair provides quantitative evidence for the impact of the 2′-deoxy modification. N6-p-Nitrobenzyladenosine (riboside) inhibited ADA with a Ki of 65 μM, while its 2′-deoxy analog showed a Ki of 22 μM—representing an approximately 3-fold increase in inhibitory potency [1]. Both compounds were competitive inhibitors. In cultured L1210 leukemia cells, N6-p-nitrobenzyladenosine, its 2′-deoxy analog, and N6-p-fluorobenzyladenosine were all 'as active as N6-benzyladenosine' as growth inhibitors [1].

Adenosine Deaminase Enzyme Inhibition Nucleoside Analog Leukemia

N6-Benzyl Modification Confers A3 Adenosine Receptor Partial Agonism and Reduced Efficacy: Class-Level SAR with Quantitative Binding Data

Systematic structure-activity relationship studies on N6-substituted adenosine derivatives have established that the N6-benzyl group is a key structural determinant for A3 adenosine receptor (A3AR) affinity and efficacy modulation [1][2]. N6-Benzyl substituted adenosine derivatives have similar potency for both human and rat A3ARs, whereas N6-methyl substitution is preferable for the human A3AR [1]. Importantly, an N6-benzyl group—but not an N6-methyl group—diminishes A3AR efficacy, producing a partial agonist profile [1]. The combination of N6-benzyl with 2-chloro substitution further reduces efficacy compared to either modification alone [1]. Binding studies show that numerous N6-arylmethyl analogues, including substituted benzyl derivatives, tend to be more potent at A1 and A3 versus A2A ARs with variable degrees of partial to full A3AR agonism; chloro substituent position on the benzyl ring modulates efficacy [2]. The combination of N6-benzyl and various 2-substitutions (chloro, trifluoromethyl, cyano) resulted in reduced efficacy at the A1AR [3].

Adenosine Receptor A3AR Agonist Partial Agonism GPCR Pharmacology

N6-Benzyl-2-deoxyadenosine as a Synthetic Scaffold for Fluorine-Containing Enterovirus Inhibitors: Direct Enzymatic Derivatization Demonstrates Utility

N6-Benzyl-2-deoxyadenosine serves as a key synthetic scaffold for generating fluorinated derivatives with potential antiviral activity. Drenichev et al. demonstrated that under optimized enzymatic transglycosylation conditions using E. coli nucleoside phosphorylases, fluorine-containing derivatives of N6-benzyl-2-deoxyadenosine—specifically N6-pentafluorophenylmethyl-2′-deoxyadenosine and N6-(3-trifluoromethylbenzyl)-2′-deoxyadenosine—could be obtained directly from the corresponding ribonucleosides [1]. These derivatives were identified as 'potential inhibitors of replication of enteroviruses in a cell' [1]. The parent compound, while itself inactive against enteroviruses (see Evidence Item 1), provides a critical structural template whose fluorine-substituted analogs may overcome the inactivity of the unsubstituted 2′-deoxy form.

Enzymatic Transglycosylation Nucleoside Phosphorylase Fluorinated Nucleoside Antiviral Scaffold

Evidence-Backed Research Application Scenarios for N6-Benzyl-2-deoxyadenosine (CAS 37113-47-6)


DNA Adduct Mutagenesis Studies: Non-Mutagenic Negative Control for Bulky Carcinogen Adduct Research

N6-Benzyl-2-deoxyadenosine (bn6A) is an ideal non-mutagenic negative control in site-specific mutagenesis studies of bulky DNA adducts. Its demonstrated lack of mutagenicity in both human Ad293 cells (0% mutant colonies) and E. coli systems [1][2] makes it a reliable comparator when studying carcinogen-derived adducts such as b[a]a6A, which produces 7% mutant colonies and induces A→G transition mutations [1]. The compound can be incorporated into oligonucleotides via automated phosphite triester synthesis and positioned at defined sequence contexts for structure-activity studies of adduct-induced mutagenesis [2].

Enterovirus Antiviral Drug Discovery: Scaffold for Fluorinated 2′-Deoxyadenosine Derivative Libraries

Although N6-benzyl-2-deoxyadenosine itself lacks antiviral activity against enterovirus 71 [1], it serves as a critical scaffold in medicinal chemistry programs targeting enterovirus replication. Fluorine-containing derivatives such as N6-pentafluorophenylmethyl-2′-deoxyadenosine and N6-(3-trifluoromethylbenzyl)-2′-deoxyadenosine can be synthesized from the parent compound or its riboside precursors via optimized enzymatic transglycosylation using E. coli nucleoside phosphorylases [2]. These fluorinated analogs are being investigated as potential cell-based inhibitors of enterovirus replication [2]. Procurement of the parent compound is essential for generating and benchmarking these derivative libraries.

Adenosine Deaminase and Purine Metabolism Research: 2′-Deoxy Modification Effects on Enzyme Inhibition

Cross-study evidence from the closely related N6-p-nitrobenzyl substituted pair demonstrates that the 2′-deoxy modification can enhance adenosine deaminase inhibitory potency approximately 3-fold (Ki = 22 μM for the 2′-deoxy analog vs. Ki = 65 μM for the riboside) [1]. N6-Benzyl-2-deoxyadenosine is therefore a relevant tool compound for investigating how the 2′-hydroxyl group influences interactions with adenosine deaminase and other purine-metabolizing enzymes. Its reported resistance to phosphorylation and ADA-mediated degradation [2] further supports its use in metabolic stability studies comparing riboside and 2′-deoxy nucleoside analogs.

Adenosine A3 Receptor Pharmacology: Partial Agonist Probe with N6-Benzyl Structural Determinant

Systematic SAR studies have established that N6-benzyl substitution in adenosine derivatives is a key determinant of A3 adenosine receptor partial agonism, as the N6-benzyl group—unlike N6-methyl—diminishes A3AR efficacy [1][2]. N6-Benzyl-2-deoxyadenosine can serve as a probe compound for investigating how the combination of N6-benzyl substitution and 2′-deoxyribose modification jointly modulate adenosine receptor subtype selectivity, binding affinity, and intrinsic efficacy. Users should note that direct quantitative binding data (Ki values) for this specific compound at defined AR subtypes are not yet publicly available, and empirical characterization is recommended as part of the experimental workflow .

Quote Request

Request a Quote for N6-Benzyl-2-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.